molecular formula C19H29NO6S B2632036 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 1798035-17-2

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

Cat. No. B2632036
CAS RN: 1798035-17-2
M. Wt: 399.5
InChI Key: XASABPRHWALTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one, also known as IBP, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. IBP is a synthetic compound that belongs to the class of azetidine derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Cytochrome P450 Inhibitors

Compounds containing sulfonyl groups and specific heterocyclic structures have been evaluated for their potential as inhibitors of Cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, and their inhibition can provide insights into drug-drug interactions and the development of new therapeutic agents with improved pharmacokinetic profiles (Khojasteh et al., 2011).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

The azetidinyl moiety present in the compound is structurally related to β-amino acids, which have garnered interest for their role in drug research. Metathesis reactions, including ring-closing metathesis (RCM) and cross metathesis (CM), have been extensively used for the synthesis and functionalization of cyclic β-amino acids, highlighting their significance in the development of novel drugs (Kiss et al., 2018).

Polyphenols and Their Biological Activities

Compounds with trimethoxyphenyl groups are reminiscent of polyphenols, which are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Research into polyphenols, such as those found in tea, wine, and cocoa, has revealed their potential impact on human health, particularly in the context of chronic diseases (Williamson & Manach, 2005).

Downstream Processing in Microbial Production

The structural motifs within the compound may also be relevant to the field of biotechnology, particularly in the downstream processing of microbial products. Techniques such as pervaporation and ion exchange chromatography have been explored for the recovery and purification of biologically produced diols, underscoring the importance of chemical engineering in the biotechnological industry (Xiu & Zeng, 2008).

properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO6S/c1-13(2)12-27(22,23)15-10-20(11-15)17(21)9-7-14-6-8-16(24-3)19(26-5)18(14)25-4/h6,8,13,15H,7,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASABPRHWALTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

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